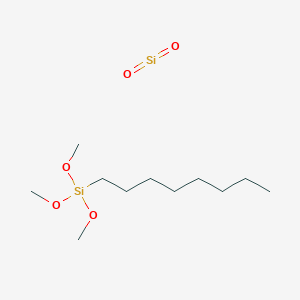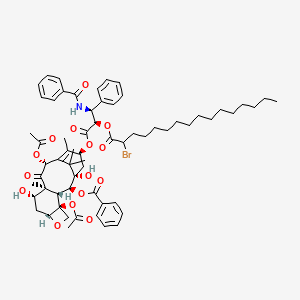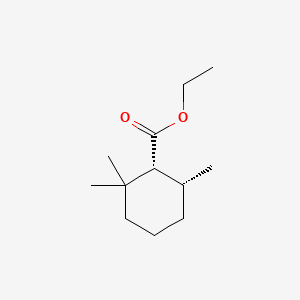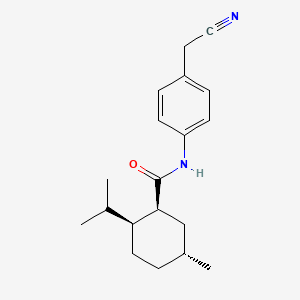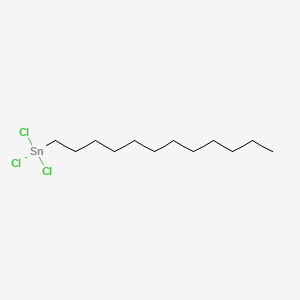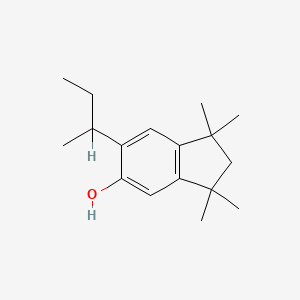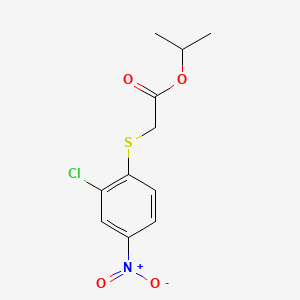
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound that features a complex structure with both chloro and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester typically involves the esterification of acetic acid with the corresponding alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. The chloro and nitro groups can participate in various biochemical pathways, influencing enzyme activity and protein function. The ester group can be hydrolyzed to release active metabolites that further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Acetic acid, ((2-chloro-4-nitrophenyl)amino)-, 1-methylethyl ester
- Acetic acid, ((2-chloro-4-nitrophenyl)hydroxy)-, 1-methylethyl ester
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have sulfonyl, amino, or hydroxy groups instead.
Properties
CAS No. |
139326-36-6 |
|---|---|
Molecular Formula |
C11H12ClNO4S |
Molecular Weight |
289.74 g/mol |
IUPAC Name |
propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H12ClNO4S/c1-7(2)17-11(14)6-18-10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChI Key |
FARRGYXAUDGVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
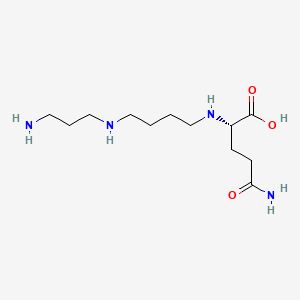
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
